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Compound of Interest

Compound Name: 2-Nitrosoaniline

Cat. No.: B8210322

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Nitrosoaniline. It is intended for researchers, scientists, and professionals in the field of
drug development who are working with or synthesizing this and related aromatic nitroso
compounds. This document outlines the expected spectroscopic data, detailed experimental
protocols for its acquisition, and a generalized workflow for characterization.

Disclaimer: Experimentally verified spectroscopic data for 2-Nitrosoaniline is not widely
available in the public domain. The data presented in this guide is a combination of information
from related compounds and theoretical predictions based on the chemical structure of 2-
Nitrosoaniline. Researchers should verify their own experimental findings against these
expected values.

Spectroscopic Data Summary

The following table summarizes the anticipated spectroscopic data for 2-Nitrosoaniline across
various analytical techniques. These values are estimations based on data from analogous
aromatic nitroso and aniline compounds.
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Spectroscopic Technique

Parameter

Expected
Value/Observation

UV-Visible Spectroscopy

Amax (in Ethanol)

~315 nm (1t - T1* transition of

the aromatic system)

~375 nm (n — T* transition of

the nitroso group)

~700-750 nm (n - m*
transition of the monomeric
nitroso group, often weak and

solvent-dependent)

Infrared (IR) Spectroscopy

Vibrational Frequency (v)

3400-3300 cm~* (N-H

stretching of the amine group)

1620-1580 cm~1 (N-H bending

of the amine group)

~1500 cm~1 (N=0 stretching of

the monomeric nitroso group)

1400-1250 cm~t (N=0O
stretching of the dimeric

nitroso group, if present)

1300-1200 cm~* (C-N
stretching)

1H NMR Spectroscopy

Chemical Shift () in CDCls

7.5-7.0 ppm (multiplet, 4H,

aromatic protons)

5.5-6.5 ppm (broad singlet, 2H,
-NH2 protons)

13C NMR Spectroscopy

Chemical Shift (3) in CDCls

~150-160 ppm (C-NO)

~145-150 ppm (C-NHz)

135-115 ppm (aromatic

carbons)
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Mass Spectrometry (MS) Molecular lon Peak (M+) m/z = 122.05

Key Fragmentation Peaks m/z = 92 ([M-NOJ*)

m/z = 93 ([M-NOH]*)

m/z = 65 (loss of N20)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption maxima of 2-Nitrosoaniline.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

2-Nitrosoaniline sample

Ethanol (spectroscopic grade)
Procedure:

o Prepare a stock solution of 2-Nitrosoaniline in spectroscopic grade ethanol at a

concentration of 1 mg/mL.
o From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent.
e Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
e Set the scanning range from 200 nm to 800 nm.

 Fill a quartz cuvette with the blank solvent (ethanol) and record the baseline.
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e Rinse the cuvette with the sample solution and then fill it with the sample solution.
o Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

« ldentify the wavelengths of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Nitrosoaniline.

Materials:

o Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

¢ 2-Nitrosoaniline sample (solid)

e Spatula

o Cleaning solvent (e.g., isopropanol)

Procedure:

e Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 2-Nitrosoaniline sample onto the center of the ATR
crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

e Acquire the IR spectrum of the sample over a range of 4000 cm~* to 400 cm~1.
o Clean the ATR crystal thoroughly after the measurement.

e Analyze the resulting spectrum to identify characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the proton and carbon framework of 2-Nitrosoaniline.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS)

2-Nitrosoaniline sample

Pipettes
Procedure:

» Dissolve approximately 5-10 mg of the 2-Nitrosoaniline sample in about 0.7 mL of CDCls
containing TMS in a small vial.

o Transfer the solution to a clean, dry NMR tube.

¢ Place the NMR tube in the spectrometer's sample holder.

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the H NMR spectrum.

e Acquire the 3C NMR spectrum.

e Process the spectra (Fourier transform, phase correction, and baseline correction).

o Reference the spectra to the TMS peak at 0.00 ppm for *H and 77.16 ppm for 13C (for
CDCIs).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-Nitrosoaniline.

Materials:
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e Mass Spectrometer with an appropriate ionization source (e.g., Electron lonization - EI)
o 2-Nitrosoaniline sample

e Solvent for sample introduction (e.g., methanol or acetonitrile)

Procedure:

e Prepare a dilute solution of the 2-Nitrosoaniline sample in a suitable volatile solvent.

 Introduce the sample into the mass spectrometer. For El, a direct insertion probe may be
used for a solid sample.

e Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for
El) and the mass range to be scanned (e.g., m/z 40-200).

e Acquire the mass spectrum.

« |dentify the molecular ion peak and major fragment ions.

Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 2-Nitrosoaniline.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
2-Nitrosoaniline.
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Logical Relationship for Spectroscopic Data

Interpretation

The following diagram illustrates the logical flow of how data from different spectroscopic
techniques are integrated to confirm the structure of 2-Nitrosoaniline.
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Caption: Logical flow for the integration of multi-technique spectroscopic data to elucidate the

structure of 2-Nitrosoaniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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